Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of Dolutegravir, an antiretroviral drug used in the treatment of HIV. This compound is classified under pyridine derivatives and is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity.
The compound's primary significance stems from its role as a precursor in the synthesis of Dolutegravir. Research indicates that it is synthesized from readily available starting materials, which makes it an attractive target for pharmaceutical production. The compound has the CAS number 1206102-07-9 and a molecular formula of C17H19NO6, with a molecular weight of 333.34 g/mol .
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific structure of this compound enhances its potential as a therapeutic agent .
The synthesis of Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves several steps:
The synthesis can be performed under mild conditions using solvents such as ethanol or methanol, which facilitate the reactions while maintaining high yields and purity levels. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis .
The molecular structure of Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate features:
This structural arrangement is critical for its biological activity and interaction with target enzymes in the body.
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate participates in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reagents that enhance reaction rates and selectivity.
The mechanism of action for Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate primarily involves its role as an intermediate in synthesizing Dolutegravir. Dolutegravir acts as an integrase strand transfer inhibitor (INSTI), blocking the integration of viral DNA into the host genome.
The compound's structural features allow it to effectively bind to the integrase enzyme, preventing HIV replication and thus contributing to viral load reduction in patients .
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate has significant applications in scientific research:
The 4-oxo-1,4-dihydropyridine (4-O-1,4-DHP) scaffold represents a privileged heterocyclic system in drug discovery, characterized by a six-membered ring with a conjugated enone moiety. This core structure enables extensive electronic delocalization, conferring unique physicochemical properties critical for biological interactions. The compound Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS# 1206102-07-9) exemplifies this scaffold’s versatility, featuring a benzyloxy group at C-3, a methyl carboxylate at C-2, and a 2,3-dihydroxypropyl chain at N-1 [1] [5] [6]. These substituents enhance solubility and provide sites for molecular recognition. The 4-O-1,4-DHP core is integral to kinase inhibition, as evidenced by its role in Aurora B inhibitors where the enone system chelates ATP-binding site residues [3]. Additionally, 1,4-DHP derivatives exhibit antimicrobial properties due to their redox behavior and membrane-interaction capabilities [8].
Table 1: Structural Features and Biological Activities of Representative 4-Oxo-1,4-DHP Derivatives
Compound | C-3 Substituent | N-1 Substituent | Biological Activity |
---|---|---|---|
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-DHP-2-carboxylate | Benzyloxy | 2,3-Dihydroxypropyl | Kinase inhibition, Synthetic intermediate |
Dicarboxylic acid 1,4-DHP (9b) | Ethoxycarbonyl | 2-Carboxymethyl | Antimicrobial (MIC: 4 μg/mL vs E. coli) |
Malonamido-indolin-2-one hybrids | Malonamido | Indolin-2-one | Selective Aurora B inhibition (IC₅₀: 2.9 nM) |
Bioisosteric replacement strategies leveraging the 4-O-1,4-DHP scaffold enable optimization of drug-like properties while retaining target affinity. The malonamido group in Aurora B inhibitors serves as a conformational constraint for the acylureido moiety, improving kinase selectivity [3]. In the subject compound, the benzyloxy group acts as a phenyl ether bioisostere, modulating electron distribution and steric accessibility. The 2,3-dihydroxypropyl chain at N-1 provides a glycerol-mimetic pharmacophore, enhancing water solubility and enabling hydrogen-bonding interactions comparable to natural cofactors. This bioisosteric versatility is evidenced in the synthesis of dolutegravir, where structurally analogous 4-O-1,4-DHP intermediates serve as key precursors for HIV integrase inhibitors [6]. Electrochemical carboxylation of 1,4-DHP derivatives further demonstrates how bioisosteric introduction of carboxylic acids amplifies antimicrobial efficacy 2–3 fold compared to ester precursors, attributed to improved membrane interaction and metal chelation [8].
Substituent effects profoundly influence the tautomeric equilibrium, reactivity, and stability of 4-O-1,4-DHP systems:
Table 2: Impact of Substituents on Physicochemical Properties
Substituent Position | Chemical Group | Effect on Tautomerism | Reactivity Consequences |
---|---|---|---|
C-3 | Benzyloxy | Stabilizes 4-oxo tautomer via resonance | Steric shielding of C-3; directs electrophiles to C-5 |
C-2 | Methyl carboxylate | Favors enol-lactam equilibrium | Hydrolysis to carboxylic acid increases polarity |
N-1 | 2,3-Dihydroxypropyl | Promotes intramolecular H-bonding | Enhances solubility; enables metal chelation |
The interplay of these substituents creates a chemically tunable platform for drug design. For instance, replacing the N-1 dihydroxypropyl with a 2,2-dihydroxyethyl group (CAS# 1206102-08-0) alters the dihedral angle by 15°, affecting molecular packing and crystal solubility [7]. Such precision modifications underscore the scaffold’s adaptability in balancing pharmacokinetic and pharmacodynamic properties.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9